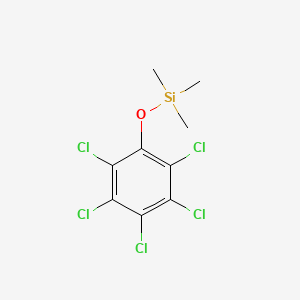
Pentachlorophenol, TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachlorophenol, TMS derivative, also known as Pentachlorophenol, trimethylsilyl ether, is a chemical compound with the formula C₉H₉Cl₅OSi. It is a derivative of pentachlorophenol, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachlorophenol, TMS derivative, is typically synthesized by reacting pentachlorophenol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound derivative, involves large-scale chlorination of phenol to produce pentachlorophenol, followed by the silylation reaction with trimethylsilyl chloride. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenol, TMS derivative, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentachloroquinone.
Reduction: It can be reduced to form lower chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pentachloroquinone.
Reduction: Lower chlorinated phenols such as tetrachlorophenol and trichlorophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pentachlorophenol, TMS derivative, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pentachlorophenol, TMS derivative, involves its interaction with cellular components. It acts as an uncoupler of oxidative phosphorylation, disrupting the production of ATP in mitochondria. This leads to the inhibition of energy-dependent processes in cells. The compound also interacts with various enzymes, inhibiting their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorophenol
- 3,3’,4,4’-Tetrachloroazobenzene
- Aldrin
- Dieldrin
Uniqueness
Pentachlorophenol, TMS derivative, is unique due to its high degree of chlorination and the presence of the trimethylsilyl group. This makes it more lipophilic and less prone to hydrolysis compared to other chlorinated phenols. Its unique chemical structure also allows it to interact differently with biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
62269-80-1 |
|---|---|
Molecular Formula |
C9H9Cl5OSi |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
trimethyl-(2,3,4,5,6-pentachlorophenoxy)silane |
InChI |
InChI=1S/C9H9Cl5OSi/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 |
InChI Key |
LPEMXQKCFPLXMH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















